Sodium elaidate is a sodium salt derived from elaidic acid, an unsaturated fatty acid that is a trans isomer of oleic acid. It is classified as a surfactant and is primarily used in various industrial applications, including food processing and cosmetics. Its chemical formula is and it has a molecular weight of approximately 304.46 g/mol. Sodium elaidate is recognized for its emulsifying and surfactant properties, making it valuable in formulations that require stabilization of oil-in-water emulsions.
Sodium elaidate can be synthesized through the saponification of elaidic acid with sodium hydroxide or sodium carbonate. The general reaction can be represented as follows:
In this reaction, elaidic acid (which can be obtained from the hydrogenation of oils rich in oleic acid) reacts with sodium hydroxide to produce sodium elaidate and water. Parameters such as temperature, concentration, and reaction time can significantly affect the yield and purity of the synthesized product. Typically, the reaction is carried out at moderate temperatures (50-70°C) to ensure complete saponification while minimizing degradation.
Sodium elaidate participates in various chemical reactions typical of fatty acid salts. Notably, it can undergo hydrolysis in aqueous solutions, leading to the formation of elaidic acid and sodium ions:
Moreover, sodium elaidate can react with other compounds in emulsification processes, facilitating the formation of stable emulsions by reducing interfacial tension. Its behavior in micellar solutions has been studied extensively, revealing insights into its solubilization capacity for various organic compounds.
The mechanism of action of sodium elaidate as a surfactant involves its ability to lower the surface tension between immiscible liquids. When added to an oil-water system, sodium elaidate molecules orient themselves at the interface, with their hydrophilic heads interacting with water while their hydrophobic tails interact with oil. This orientation reduces the energy required to maintain the interface, stabilizing emulsions.
Studies have shown that sodium elaidate forms micelles above its critical micelle concentration, which enhances its solubilization properties for hydrophobic substances. This behavior is crucial in applications such as drug delivery systems where solubilization of poorly soluble drugs is necessary.
Sodium elaidate exhibits several notable physical and chemical properties:
These properties make sodium elaidate suitable for use in various formulations where stability and compatibility are critical.
Sodium elaidate finds extensive applications across multiple fields:
Industrial trans fatty acids (iTFAs) emerged in the early 20th century with the commercialization of partial hydrogenation, a process that converts liquid vegetable oils into semi-solid fats for enhanced food stability and texture. Sodium elaidate, the sodium salt of trans-9-octadecenoic acid (elaidic acid), represents a predominant iTFA isomer generated during this process. By the 1950s, hydrogenated fats containing elaidate had become ubiquitous in margarines, baked goods, and fried foods due to their low cost and functional properties. The compound's linear hydrocarbon chain (unlike the kinked cis configuration of oleic acid) confers higher melting points and oxidative stability [7] [8]. Global iTFA consumption peaked in the 1990s, with epidemiological studies later correlating iTFA intake with cardiovascular disease (CVD) risk, prompting regulatory actions. Notably, elaidate constitutes 20–50% of total TFAs in partially hydrogenated oils, distinguishing it from ruminant-derived trans fats like vaccenate (trans-11 C18:1) [1] [8].
Table 1: Key iTFA-Containing Foods and Elaidate Prevalence
Food Category | % Contribution to iTFA Intake | % Elaidate of Total TFAs |
---|---|---|
Margarines/Shortenings | 35–40% | 40–50% |
Baked Goods | 25–30% | 30–40% |
Fried Foods | 15–20% | 25–35% |
Snack Foods | 10–15% | 20–30% |
Source: [8]
Epidemiological data reveal distinct health impacts of elaidate compared to natural trans fats. A meta-analysis of 18 prospective cohorts (n > 500,000) linked elaidate intake to a 29% increased risk of coronary heart disease (RR 1.29, 95% CI 1.11–1.48), whereas vaccenate showed neutral or inverse associations [1] [5]. Mechanistically, elaidate elevates LDL-C and reduces HDL-C by enhancing cholesteryl ester transfer protein (CETP) activity, accelerating atherogenesis [7]. Population studies further associate elaidate with insulin resistance and non-alcoholic fatty liver disease (NAFLD), independent of total fat intake. For instance, plasma elaidate levels correlate with hepatic ceramide accumulation (r = 0.42, p < 0.001) and HOMA-IR scores (r = 0.38, p < 0.01) in cohort studies, suggesting direct metabolic disruption [1] [6].
Sodium elaidate has become a preferred experimental tool for iTFA research due to its chemical stability, water solubility, and physiological relevance. Unlike natural TFAs, which coexist with conjugated linoleic acids (CLAs) in complex matrices, sodium elaidate allows isolated investigation of trans double-bond effects. In vitro, it is typically delivered bound to albumin (e.g., 50–800 μM) to mimic circulatory transport [1] [3]. Cell culture models (HepG2 hepatocytes, THP-1 monocytes, macrophages) treated with sodium elaidate recapitulate key iTFA-induced pathologies:
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